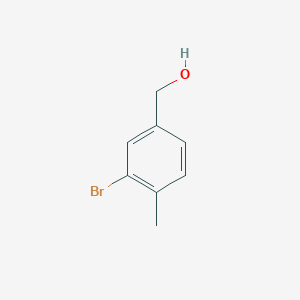

(3-Bromo-4-methylphenyl)methanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-bromo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBDUKUJADUIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513647 | |

| Record name | (3-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68120-35-4 | |

| Record name | (3-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68120-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Methylphenyl Methanol

Reduction of 3-Bromo-4-methylbenzaldehyde (B184093)

The primary route to (3-Bromo-4-methylphenyl)methanol involves the reduction of the carbonyl group of 3-Bromo-4-methylbenzaldehyde. Sodium borohydride (B1222165) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.com

Batch-based Sodium Borohydride (NaBH₄) Reduction

The batch-based synthesis represents a conventional laboratory-scale approach for the production of this compound. This method involves the reaction of the aldehyde with sodium borohydride in a suitable solvent within a reaction vessel.

The choice of solvent and reaction temperature are critical parameters in the sodium borohydride reduction of 3-Bromo-4-methylbenzaldehyde. Protic solvents, such as methanol (B129727), are commonly employed due to their ability to dissolve both the reactant and the reducing agent. chemicalbook.com A typical procedure involves dissolving 3-bromo-4-methylbenzaldehyde in dry methanol and cooling the solution, often to 0°C, before the portion-wise addition of sodium borohydride. chemicalbook.com The reaction is then allowed to proceed at a temperature range of 0-20°C for a duration of approximately 2 hours. chemicalbook.com

| Parameter | Condition |

| Reactant | 3-Bromo-4-methylbenzaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0-20 °C |

| Reaction Time | 2 hours |

Table 1: Typical batch reaction conditions for the synthesis of this compound.

The yield of this compound in a batch process can be influenced by several factors, including the stoichiometry of the reagents, temperature control, and the prevention of side reactions. In a documented instance, the reduction of 3-bromo-4-methylbenzaldehyde with sodium borohydride in methanol yielded the desired product at 49.6%. chemicalbook.com Optimization of the yield may involve careful control of the reaction temperature to minimize competing reactions and adjusting the molar ratio of sodium borohydride to the aldehyde. While a yield of 49.6% has been reported for the NaBH₄ reduction, other methods, such as the reduction of the corresponding carboxylic acid with a borane-THF complex, have been shown to achieve purities as high as 99%. chemicalbook.com

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound. The reaction is typically quenched by the addition of ice water to decompose any excess sodium borohydride. The product is then extracted from the aqueous mixture using an organic solvent, such as ethyl acetate. chemicalbook.com The combined organic layers are subsequently washed with water and a brine solution to remove any remaining impurities. After drying the organic phase over an anhydrous salt like sodium sulfate (B86663), the solvent is removed under reduced pressure. chemicalbook.com For achieving high purity, the crude product is often subjected to column chromatography, which separates the desired alcohol from any unreacted starting material or byproducts, yielding the final product, in some cases as a yellow oil. chemicalbook.com

Flow-based Sodium Borohydride (NaBH₄) Reduction

Continuous flow chemistry offers a modern alternative to traditional batch processing, with potential advantages in terms of safety, efficiency, and scalability. acs.org In a flow-based system, reactants are continuously pumped through a reactor where the chemical transformation occurs.

For the reduction of aromatic aldehydes, a common approach involves passing a solution of the aldehyde through a packed bed containing solid sodium borohydride. researchgate.netacs.org This setup avoids issues with clogging that can arise from the use of solid reagents in flow systems. vapourtec.com Alternatively, stabilized solutions of NaBH₄ can be employed in advanced-flow reactors. acs.org Research on the reduction of various aromatic aldehydes in flow systems has demonstrated very short residence times, often between 20 and 80 seconds, at temperatures around 60°C. acs.orgfigshare.com

| Parameter | Condition |

| Reactor Type | Packed-bed reactor or Advanced-flow reactor |

| Reagent Form | Solid NaBH₄ column or Stabilized NaBH₄ solution |

| Typical Temperature | ~60 °C |

| Typical Residence Time | 20 - 80 seconds |

Table 2: Generalized conditions for flow-based NaBH₄ reduction of aromatic aldehydes.

A significant advantage of flow chemistry is the potential for high throughput and straightforward scalability. acs.org By running the process for longer durations, large quantities of the product can be synthesized without the need to scale up the reactor volume. acs.org For instance, in a continuous process for the reduction of a lipophilic aromatic aldehyde, it was possible to produce 1.41 kg of product in just 17 minutes. researchgate.net This demonstrates the considerable potential for the large-scale manufacturing of substituted benzyl (B1604629) alcohols like this compound using continuous flow technology, offering a significant improvement in space-time productivity compared to batch methods. semanticscholar.org

Regulatory Compliance in Flow Systems

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry for the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, driven by the need for safer, more efficient, and higher-quality production methods. curiaglobal.comacs.orgpharmasalmanac.com The synthesis of this compound as a pharmaceutical intermediate falls under stringent regulatory scrutiny, and flow systems offer several advantages in meeting these requirements. pharmtech.comresearchgate.net

Flow chemistry provides a highly controlled environment for chemical reactions, where parameters such as temperature, pressure, mixing, and residence time are precisely managed. curiaglobal.com This level of control leads to highly reproducible and consistent product quality, a key concern for regulatory agencies. pharmasalmanac.com The small reactor volumes inherent in flow systems also enhance safety, especially when dealing with hazardous reagents or highly exothermic reactions. acs.orgpharmtech.com This is a significant advantage over traditional batch processing, where scaling up can introduce safety risks and quality control challenges. pharmasalmanac.com

For regulatory purposes, defining a "batch" in a continuous process is a critical consideration. curiaglobal.com This can be achieved based on factors like production time or the quantity of starting material used. pharmtech.com The integration of in-line analytical technologies, such as spectroscopy, allows for real-time monitoring of the reaction, ensuring that the process remains within the validated parameters and that the final product meets the required specifications. This approach, known as Process Analytical Technology (PAT), is strongly encouraged by regulatory bodies like the FDA.

The table below outlines key benefits of flow chemistry in the context of regulatory compliance for producing pharmaceutical intermediates.

| Benefit of Flow Chemistry | Description | Regulatory Significance |

| Enhanced Process Control | Precise control over reaction parameters (temperature, pressure, flow rate). curiaglobal.com | Ensures consistent product quality and process reproducibility, which are critical for regulatory approval. pharmasalmanac.com |

| Improved Safety | Small reactor volumes minimize the risk of runaway reactions and exposure to hazardous materials. acs.org | Demonstrates a commitment to safe manufacturing practices, a key component of regulatory review. |

| Real-Time Monitoring (PAT) | Integration of in-line analytics for continuous process verification. | Provides extensive data to prove the process is under control and the product consistently meets specifications, facilitating smoother regulatory submissions. |

| Reduced Waste | Higher efficiency and yields often lead to less waste generation. acs.org | Aligns with green chemistry principles, which are increasingly valued by regulatory agencies. |

Alternative Synthetic Pathways to this compound Precursors

Bromination Strategies for Methylphenyl Analogues

The key precursor for this compound is often derived from a methylphenyl (toluene) derivative. The challenge lies in achieving the correct 3-bromo-4-methyl substitution pattern on the benzene (B151609) ring through electrophilic aromatic bromination.

A common industrial approach to producing bromotoluenes involves the direct electrophilic substitution of toluene (B28343) with brominating agents. However, this typically yields a mixture of ortho-, meta-, and para-isomers. rsc.org The methyl group in toluene is an ortho-, para-director, meaning that direct bromination will preferentially yield 2-bromotoluene (B146081) and 4-bromotoluene, with very little of the desired 3-bromotoluene. rutgers.edu

To achieve the 3-bromo-4-methyl substitution pattern, a different starting material is required. A viable strategy is to start with a compound that already has a directing group that will favor bromination at the desired position. For example, starting with p-toluidine (B81030) (4-methylaniline), the amino group, being a strong ortho-, para-director, will direct the incoming bromine to the positions ortho to it (positions 3 and 5). japsr.in By controlling the reaction conditions, selective monobromination can be achieved at the 3-position. The amino group can later be removed or converted to another functional group if necessary.

Another approach involves starting with p-cresol (B1678582) (4-methylphenol). The hydroxyl group is also a strong ortho-directing group. Continuous bromination of p-cresol has been shown to produce 2-bromo-4-methylphenol. google.com While this gives the bromine at the 2-position, it illustrates the principle of using a directing group to control regioselectivity. To obtain the 3-bromo isomer, one might start with m-cresol (B1676322) (3-methylphenol), where the hydroxyl and methyl groups would direct bromination to various positions, requiring careful control and separation.

When brominating toluene derivatives, two main types of substitution are possible: aromatic (on the benzene ring) and benzylic (on the methyl group). The reaction conditions determine which type of bromination occurs.

Aromatic Bromination: This is an electrophilic substitution reaction and typically requires a Lewis acid catalyst such as FeBr₃. rutgers.edu The catalyst polarizes the bromine molecule, making it a stronger electrophile that can attack the electron-rich aromatic ring. rutgers.edu This is the desired pathway for introducing a bromine atom onto the ring of a precursor. The directing effects of existing substituents on the ring determine the position of bromination. For instance, in p-toluidine, the powerful activating and ortho-directing amino group ensures that bromination occurs on the ring at the 3-position. japsr.in

Benzylic Bromination: This occurs via a free-radical mechanism and is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), often using N-bromosuccinimide (NBS) as the bromine source. google.com This method selectively brominates the methyl group to form a benzyl bromide. This pathway is generally avoided when the goal is to produce precursors for this compound, as it does not lead to the required aromatic substitution pattern. An alternative method for benzylic bromination uses a mixture of NaBr and NaBrO₃ in an aqueous acidic medium. rsc.org

The choice between these two bromination pathways is crucial and is controlled by the reaction conditions, as summarized in the table below.

| Bromination Type | Reagents & Conditions | Product Type |

| Aromatic | Br₂, Lewis Acid (e.g., FeBr₃) | Bromine substitutes a hydrogen on the aromatic ring. |

| Benzylic | NBS, UV light or radical initiator | Bromine substitutes a hydrogen on the benzylic methyl group. |

A significant challenge in the synthesis of specifically substituted aromatic compounds is the formation of unwanted byproducts. In the bromination of toluene derivatives, these byproducts can include isomers and polybrominated compounds. google.com

For example, the direct bromination of toluene yields a mixture of o-, m-, and p-bromotoluene. rsc.org Separating these isomers is difficult due to their similar boiling points (o-bromotoluene: 181.7 °C, m-bromotoluene: 183.7 °C, p-bromotoluene: 184.5 °C). drugfuture.com While p-bromotoluene can sometimes be separated by crystallization due to its higher melting point (28.5 °C), the separation of ortho and meta isomers is more challenging and often requires energy-intensive distillation or specialized techniques like adsorptive separation using molecular sieves or pressure crystallization. rsc.orggoogle.com

To minimize byproduct formation, the synthetic strategy must be carefully designed. Using a starting material with strong directing groups, such as p-toluidine, can significantly improve the regioselectivity of the bromination, leading primarily to the desired 3-bromo-4-aminotoluene and reducing the formation of other isomers. japsr.in However, even in these cases, polybromination can be a side reaction. For instance, the bromination of p-toluidine can lead to 3,5-dibromo-4-aminotoluene if an excess of the brominating agent is used. japsr.in Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired monobrominated product.

Strategies for minimizing byproducts include:

Use of highly regioselective reactions: Employing starting materials with strong directing groups. japsr.in

Control of stoichiometry: Using a limited amount of the brominating agent to disfavor polybromination.

Optimization of reaction conditions: Lower temperatures can sometimes improve selectivity. google.com

Use of continuous flow reactors: These can offer better control over mixing and temperature, potentially reducing side reactions. researchgate.net

Oxidation of 3-Bromo-4-methylphenylmethane to 3-Bromo-4-methylbenzaldehyde

The compound 3-bromo-4-methylbenzaldehyde is a direct precursor to this compound via reduction. A common route to this aldehyde is the oxidation of the corresponding toluene derivative, 3-bromo-4-methyltoluene. The selective oxidation of a methyl group to an aldehyde without over-oxidation to the carboxylic acid can be challenging.

Various methods exist for this transformation. One reliable method for the preparation of aromatic aldehydes is the manganese dioxide (MnO₂)-mediated oxidation of the corresponding benzyl alcohol. smolecule.com Therefore, a two-step process could be envisioned: benzylic bromination of 3-bromo-4-methyltoluene followed by hydrolysis to 3-bromo-4-methylbenzyl alcohol, and then oxidation to the aldehyde. However, a more direct oxidation of the methyl group is often preferred.

More direct methods for the oxidation of a methyl group on an aromatic ring to an aldehyde exist, though they can be substrate-dependent. For instance, the oxidation of 4-bromo-3-methylbenzyl alcohol to 4-bromo-3-methylbenzaldehyde (B1279091) has been achieved with high yield (89%) using manganese dioxide in dichloromethane (B109758). smolecule.com This demonstrates the feasibility of oxidizing a related substituted benzyl alcohol to the desired aldehyde. The presence of the electron-withdrawing bromine substituent can influence the reaction rate. smolecule.com

The table below summarizes a potential oxidation reaction.

| Starting Material | Reagent | Product | Yield | Reference |

| 4-Bromo-3-methylbenzyl alcohol | Manganese dioxide (MnO₂) | 4-Bromo-3-methylbenzaldehyde | 89% | smolecule.com |

This reaction highlights a viable pathway to obtain the aldehyde precursor necessary for the synthesis of this compound.

Synthesis from 3-Bromo-4-methylacetophenone

The synthesis of this compound from 3-Bromo-4-methylacetophenone is a standard and efficient method that relies on the chemical reduction of a ketone to a secondary alcohol. This transformation is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) being a common and effective choice.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of the 3-Bromo-4-methylacetophenone. This is followed by a protonation step, usually from the solvent, to yield the final alcohol product. The reaction is generally carried out at temperatures ranging from 0 °C to room temperature and is known for its high yield and selectivity, as the borohydride is a mild reducing agent that does not typically affect the aromatic ring or the carbon-bromine bond under these conditions.

A typical laboratory-scale procedure involves dissolving 3-Bromo-4-methylacetophenone in methanol and then adding sodium borohydride portion-wise while maintaining a controlled temperature. After the reaction is complete, a workup procedure involving quenching with water, extraction with an organic solvent, and subsequent purification by methods such as column chromatography or distillation is performed to isolate the pure this compound. This method is favored for its operational simplicity and the ready availability of the necessary reagents. chemicalbook.com

Comparative Analysis of Synthetic Routes

Several synthetic routes to this compound exist, originating from different precursors. The choice of a particular route often depends on a balance of factors including yield, cost, scalability, and the availability of starting materials. Besides the reduction of 3-Bromo-4-methylacetophenone, other notable methods include the reduction of 3-Bromo-4-methylbenzoic acid and 3-Bromo-4-methylbenzaldehyde.

Efficiency Metrics (Yield, Purity, Scalability, Cost)

The efficiency of each synthetic route can be evaluated based on several key metrics:

Yield: The reduction of 3-bromo-4-methylbenzoic acid using a borane-tetrahydrofuran (B86392) (borane-THF) complex in THF has been reported to produce this compound in a very high yield of 99%. chemicalbook.com In contrast, the reduction of 3-bromo-4-methylbenzaldehyde with sodium borohydride in methanol provides a more moderate yield of 49.6%. chemicalbook.com The reduction of 3-bromo-4-methylacetophenone with sodium borohydride is generally expected to proceed with high yield, typical for ketone reductions.

Purity: High purity of the final product can be achieved from all routes, though it often necessitates purification steps such as distillation under reduced pressure or column chromatography to remove unreacted starting materials and byproducts. chemicalbook.com Commercially available precursors for these syntheses are typically offered at high purity levels, such as 97% or 98%, which is a good starting point for a clean reaction. chemimpex.comsigmaaldrich.comfishersci.comsigmaaldrich.com

Scalability: All three routes are generally scalable. However, the use of borane-THF, while providing excellent yield, requires careful handling on an industrial scale due to its flammability and reactivity. google.comorganic-chemistry.org Reductions using sodium borohydride are common in industrial processes and are often considered more straightforward to scale up. The industrial production of benzyl alcohols is a well-established field, providing a good knowledge base for scaling these processes. google.comgoogle.comwikipedia.org

Cost: A significant driver in selecting a synthetic route is the cost of the precursors and reagents. 3-Bromo-4-methylacetophenone, 3-bromo-4-methylbenzoic acid, and 3-bromo-4-methylbenzaldehyde are all commercially available, but their prices can vary. chemimpex.comsigmaaldrich.comgtilaboratorysupplies.comindiamart.comindiamart.comabacipharma.com The cost of the reducing agent is also a key factor. Sodium borohydride is a relatively inexpensive and widely used industrial reagent. energy.govdiva-portal.org The borane-THF complex can be more expensive, which might offset the benefit of its higher yield in some economic models. sigmaaldrich.comchemicalbook.com

| Synthetic Route | Precursor | Reducing Agent | Reported Yield | Key Considerations |

|---|---|---|---|---|

| Reduction of Ketone | 3-Bromo-4-methylacetophenone | Sodium Borohydride (NaBH₄) | Generally High | Simple procedure, readily available and cost-effective reagents. |

| Reduction of Carboxylic Acid | 3-Bromo-4-methylbenzoic acid | Borane-THF complex (BH₃-THF) | 99% chemicalbook.com | Excellent yield, but requires handling of a more reactive and potentially more expensive reagent. |

| Reduction of Aldehyde | 3-Bromo-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | 49.6% chemicalbook.com | Uses a cost-effective reagent, but the reported yield is lower compared to the carboxylic acid route. |

Industrial Applicability and Challenges

Precursor Availability: A major advantage for the synthesis of this compound is the commercial availability of all three key precursors: 3-Bromo-4-methylacetophenone, 3-bromo-4-methylbenzoic acid, and 3-bromo-4-methylbenzaldehyde. sigmaaldrich.comsigmaaldrich.comindiamart.comabacipharma.commolbase.comsigmaaldrich.com This widespread availability from numerous chemical suppliers ensures a stable supply chain for industrial production.

Industrial Challenges: The primary challenges in the industrial-scale synthesis of this compound are related to process safety and optimization. The route involving the borane-THF complex, despite its high yield, requires robust engineering controls to manage the hazards associated with this flammable and reactive reagent. organic-chemistry.org While reductions with sodium borohydride are generally safer, the work-up and purification stages can present challenges. The use of column chromatography for purification is highly effective at the lab scale but is often less desirable for large-scale industrial production due to solvent consumption and cost. Distillation is a more industrially friendly purification method. chemicalbook.com Therefore, optimizing reaction conditions to maximize yield and purity, thereby simplifying the purification process, is a key goal for industrial application.

Chemical Transformations and Reactivity of 3 Bromo 4 Methylphenyl Methanol

Oxidation Reactions

The hydroxyl group of (3-bromo-4-methylphenyl)methanol can be oxidized to form both aldehydes and carboxylic acids, depending on the reagents and conditions employed.

Formation of 3-Bromo-4-methylbenzaldehyde (B184093)

A common and synthetically useful transformation of this compound is its oxidation to 3-bromo-4-methylbenzaldehyde. sigmaaldrich.com This conversion is a key step in the synthesis of more complex molecules.

The selective oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. libretexts.orgwikipedia.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2), to ensure the aldehyde is the final product. libretexts.orgwikipedia.org The general reaction involves the addition of the alcohol to a suspension of PCC in the solvent. wikipedia.org

Table 1: Oxidation of this compound to 3-Bromo-4-methylbenzaldehyde

| Reactant | Reagent | Solvent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | 3-Bromo-4-methylbenzaldehyde |

Oxidation to Carboxylic Acid Derivatives

Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol using stronger oxidizing agents, can yield 3-bromo-4-methylbenzoic acid. sigmaaldrich.com This transformation is significant for creating carboxylic acid derivatives used in various synthetic applications. sigmaaldrich.com

Reduction Reactions

The benzylic alcohol group of this compound can also undergo reduction to a methyl group, altering the substitution pattern on the aromatic ring.

Formation of 4-Bromo-3-methylphenylmethane

The reduction of this compound results in the formation of 4-bromo-3-methylphenylmethane. This reaction effectively removes the hydroxyl functional group.

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically employed for this type of reduction. youtube.comyoutube.com The reaction is generally conducted in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). chemicalbook.com The process involves the addition of the alcohol to a suspension of LiAlH₄ in the solvent, followed by a quenching step to neutralize the excess hydride and protonate the resulting alkoxide. youtube.comchemicalbook.com

Table 2: Reduction of this compound to 4-Bromo-3-methylphenylmethane

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Ether (e.g., THF) | 4-Bromo-3-methylphenylmethane |

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a valuable technique for the reduction of functional groups, offering a milder and often more selective alternative to traditional hydrogenation using pressurized hydrogen gas. organic-chemistry.org In the context of this compound, CTH can be employed to selectively reduce the benzylic alcohol to a methyl group or to achieve hydrodebromination.

A variety of catalyst systems are effective for the transfer hydrogenation of benzylic alcohols and the hydrodehalogenation of aryl halides. These systems typically consist of a transition metal catalyst and a hydrogen donor.

Commonly used catalysts include palladium on carbon (Pd/C), as well as complexes of ruthenium, osmium, rhodium, and iridium. acs.orgacs.org For instance, palladium-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid as the hydrogen donor has been shown to be effective. acs.org Similarly, Pd/C is a widely used catalyst for the hydrodehalogenation of aryl halides using formate (B1220265) salts as the hydrogen source. acs.org The efficiency and reusability of these catalysts are critical for practical applications. Heterogeneous catalysts like Pd/C can often be recovered by simple filtration and reused multiple times, although their activity may decrease over successive cycles.

| Catalyst System | Hydrogen Donor | Target Transformation |

| Palladium on Carbon (Pd/C) | Formic Acid / Formate Salts | Hydrodehalogenation, Hydrogenolysis of benzylic alcohol |

| Ruthenium (Ru) complexes | Isopropanol, Formic Acid | Hydrogenation of carbonyls, Hydrogenolysis |

| Rhodium (Rh) complexes | Isopropanol, Formic Acid | Hydrogenation of carbonyls, Hydrogenolysis |

| Iridium (Ir) complexes | Isopropanol, Formic Acid | Hydrogenation of carbonyls, Hydrogenolysis |

A key challenge in the catalytic hydrogenation of halogenated compounds is achieving selectivity. The desired outcome is often the reduction of one functional group while preserving the halogen, or vice versa. In the case of this compound, it might be desirable to reduce the benzylic alcohol without removing the bromine atom, or to selectively remove the bromine atom.

The selectivity of the CTH reaction is influenced by the choice of catalyst, hydrogen donor, and reaction conditions. For instance, certain palladium catalysts are known to be highly effective for hydrodehalogenation. acs.orgresearchgate.net The use of specific ligands or catalyst supports can sometimes modulate this selectivity, allowing for the targeted reduction of other functional groups while leaving the C-Br bond intact. However, achieving high selectivity can be challenging, as many catalysts active for the reduction of benzylic alcohols can also promote hydrodehalogenation.

Substitution Reactions at the Bromine Atom

The bromine atom on the aromatic ring of this compound is a prime site for introducing new functional groups and building molecular complexity through substitution reactions.

Nucleophilic Substitution (e.g., with sodium methoxide)

Direct nucleophilic aromatic substitution of an unactivated aryl bromide like this compound with a nucleophile such as sodium methoxide (B1231860) is generally difficult under standard conditions. However, such transformations can be facilitated, often requiring a catalyst. Copper-catalyzed nucleophilic aromatic substitution has been a long-standing method for the replacement of aryl halides with alkoxides. tue.nl In a typical reaction, this compound would be treated with sodium methoxide in the presence of a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures. This would lead to the formation of (3-methoxy-4-methylphenyl)methanol.

| Reactant | Reagent | Catalyst (example) | Product |

| This compound | Sodium Methoxide | Copper(I) Iodide | (3-Methoxy-4-methylphenyl)methanol |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for such reactions.

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgrsc.org This reaction is particularly effective for the synthesis of biaryl compounds.

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an arylboronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalyst is typically a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and tune its reactivity. The base is required for the transmetalation step of the catalytic cycle. The reaction would result in the formation of a biaryl compound where the bromine atom is replaced by the aryl group from the boronic acid. This transformation allows for the synthesis of a wide range of substituted biphenyl (B1667301) derivatives from this compound. nih.gov

| Reactant 1 | Reactant 2 (example) | Catalyst (example) | Base (example) | Product (example) |

| This compound | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | (4'-(Hydroxymethyl)-2'-methyl-[1,1'-biphenyl]-4-yl)methanol |

Other Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a key reactive site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. chemicalbook.comgoogleapis.comosti.govresearchgate.net This is a powerful method for synthesizing biaryl compounds or introducing new aryl or vinyl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. chemicalbook.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. google.comresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction proceeds with high trans selectivity. researchgate.net

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. This method is highly valuable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is of great importance for the synthesis of arylamines, which are common structures in pharmaceuticals and electronic materials. The reaction generally uses a palladium catalyst with a specialized phosphine ligand and a base.

Below is a table summarizing the general conditions for these reactions with aryl bromides.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Typical Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl or vinyl-substituted arene |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine |

Reactions at the Hydroxyl Group

The benzylic hydroxyl group is another key site for the reactivity of this compound, allowing for transformations into a variety of other functional groups.

Derivatization to Halogenated Analogues (e.g., with PBr₃)

The hydroxyl group of this compound can be converted to a bromide using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism, where the alcohol oxygen attacks the phosphorus atom, forming a good leaving group which is then displaced by a bromide ion. This method is effective for primary and secondary alcohols and generally results in an inversion of configuration if the carbon atom is chiral. For the conversion of a substituted benzyl (B1604629) alcohol to a benzyl bromide, the reaction is often carried out in a solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C). However, side reactions can occur, and yields may sometimes be moderate.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions.

Esterification: this compound can be esterified with carboxylic acids under various conditions. For instance, metal-free oxidative esterification can be achieved using oxygen as the oxidant in an ionic liquid like [EMIM]OAc. Another approach is the TBAI-catalyzed direct esterification via C(sp³)–H bond functionalization under mild conditions. google.com The Mitsunobu reaction, using an azo compound and triphenylphosphine, is also an effective method for the esterification of benzylic alcohols. scribd.com The stability of the resulting benzyl esters can be influenced by the substituents on the phenyl ring.

Etherification: The synthesis of ethers from this compound can be accomplished through several methods. Dehydrative etherification with other alcohols can be catalyzed by iron complexes, such as Fe(OTf)₂ with a pyridine (B92270) bis-imidazoline ligand, to form unsymmetrical ethers. google.com Palladium-catalyzed reactions in ionic liquids can also yield dibenzyl ethers. google.com Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in an alcohol solvent for the chemoselective conversion of benzyl alcohols to their corresponding ethers. Alkoxyhydrosilanes can also mediate the cross-etherification between a secondary benzyl alcohol and an aliphatic alcohol. science.gov

Reactions at the Methyl Group

The methyl group attached to the benzene (B151609) ring also offers a site for chemical modification, primarily through oxidation or free-radical halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) in an alkaline solution. It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents. For example, the Etard reaction utilizes chromyl chloride (CrO₂Cl₂) to convert a methyl group to an aldehyde via a chromium complex intermediate. Another method involves the use of chromic oxide (CrO₃) in acetic anhydride (B1165640) to form a benzylidene diacetate, which can then be hydrolyzed to the aldehyde. Metal-free aerobic oxidation of substituted toluenes to carboxylic acids can also be achieved under blue light irradiation using CBr₄ as an initiator.

Benzylic Bromination: The hydrogen atoms of the methyl group are benzylic and thus susceptible to free-radical substitution. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) allows for the selective bromination of the methyl group to form a benzylic bromide. This reaction proceeds because the intermediate benzylic radical is stabilized by resonance with the aromatic ring.

Applications in Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

This chemical compound is a crucial building block for constructing more complex molecules, leveraging the reactivity of the alcohol and the potential for cross-coupling reactions at the bromine site.

(3-Bromo-4-methylphenyl)methanol and its direct derivatives, such as 3-bromo-4-methylaniline (B27599) and 3-bromo-4-methylbenzaldehyde (B184093), are instrumental in the synthesis of various pharmaceutical agents.

While not a direct precursor in the most common synthesis routes of the cancer drug Imatinib, the core structure of this compound is integral to creating key intermediates for Imatinib analogues. The related compound, 3-bromo-4-methylaniline, which can be synthesized from this compound, is a documented starting material. For instance, novel Imatinib derivatives have been synthesized using 3-bromo-4-methylaniline as a key building block. googleapis.com The synthesis of N-(3-Bromo-4-methylphenyl)-4-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)benzamide, an analogue of Imatinib, demonstrates the importance of this structural motif. googleapis.com The development of new analogues is crucial for overcoming drug resistance and improving the efficacy of existing treatments. sigmaaldrich.com

Table 1: Key Intermediates in the Synthesis of Imatinib Analogues

| Intermediate | Starting Material | Reference |

|---|---|---|

| N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide | 3-bromo-4-methylaniline | googleapis.com |

The synthesis of potent dual endothelin receptor antagonists, such as Macitentan, involves complex multi-step procedures. The core of these molecules often features substituted pyrimidine (B1678525) rings. While direct use of this compound is not prominently documented in major synthesis routes for widely known sulfamide (B24259) endothelin receptor antagonists, the synthesis of related antagonists often relies on brominated phenyl derivatives as key starting points. For example, the synthesis of Macitentan starts from 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comepo.org The general strategies for creating these antagonists highlight the importance of halogenated phenyl precursors in building the required molecular framework. rsc.orggoogle.com

Derivatives of brominated phenyl compounds are being explored for their potential therapeutic properties. Research has shown that certain bromophenol derivatives exhibit significant anti-inflammatory activity. For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a related compound, has been shown to alleviate inflammatory responses in both in vivo and in vitro models. nih.gov Furthermore, Schiff bases (imines) derived from bromo-anilines are a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. google.com While direct studies on the analgesic and anti-inflammatory properties of this compound derivatives are not extensively documented, the activity of structurally related compounds suggests a potential area for future research and drug development.

Agrochemical Development (e.g., novel herbicides)

The this compound moiety is a key component in the development of new agrochemicals, particularly insecticides and herbicides. Its corresponding aldehyde, 3-bromo-4-methylbenzaldehyde, is explicitly mentioned as a starting material for the synthesis of insecticidal aryl isoxazoline (B3343090) derivatives. google.com Furthermore, a patent application describes the use of (E)-3-bromo-4-methylbenzaldehyde oxime, derived from the aldehyde, in the preparation of novel herbicides. googleapis.com These applications underscore the importance of this chemical in creating innovative solutions for crop protection.

Table 2: Agrochemical Applications of this compound Derivatives

| Derivative | Application Area | Reference |

|---|---|---|

| 3-bromo-4-methylbenzaldehyde | Insecticides (Aryl Isoxazolines) | google.com |

| (E)-3-bromo-4-methylbenzaldehyde oxime | Herbicides | googleapis.com |

Synthesis of Isoxazole (B147169) Compounds

This compound, primarily through its oxidation product 3-bromo-4-methylbenzaldehyde, is a valuable precursor in the synthesis of isoxazole-containing compounds. A key step in forming the isoxazole ring can involve the reaction of a hydroxylamine (B1172632) with an α,β-unsaturated ketone, which can be prepared from the starting aldehyde. Patents have disclosed the use of 3-bromo-4-methylbenzaldehyde in the preparation of isoxazoline compounds with insecticidal properties. google.com Additionally, the synthesis of other complex molecules has utilized 3-bromo-4-methylbenzaldehyde in reaction schemes that also involve isoxazole moieties as reagents, demonstrating the compatibility and utility of this building block in constructing such heterocyclic systems. rsc.org

Preparation of Benzo[b]thiophenes

Benzo[b]thiophenes are an important class of sulfur-containing heterocyclic compounds that are of great interest in medicinal chemistry and materials science. One method for their synthesis involves an efficient, one-pot reaction using 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones in the presence of triethylamine. nih.gov This reaction is thought to proceed via an SN2-type nucleophilic attack of the sulfhydryl group on the bromomethyl ketone, followed by an intramolecular cyclization to form the desired 2-aroylbenzo[b]thiophen-3-ol. nih.gov While this compound itself is not directly used in this specific reaction, its derivatives, such as the corresponding bromomethyl ketone, are key intermediates in the synthesis of substituted benzo[b]thiophenes.

The general synthetic utility of benzo[b]thiophenes has led to the development of various synthetic strategies. For instance, 3-halobenzo[b]thiophene derivatives have been synthesized from 2-alkynyl thioanisoles through an electrophilic cyclization reaction. nih.gov This method utilizes sodium halides as the halogen source in the presence of copper(II) sulfate (B86663) in ethanol (B145695), providing an environmentally friendly route to these compounds in high yields. nih.gov The resulting 3-chloro and 3-bromobenzo[b]thiophenes have shown promising antimicrobial activity. nih.gov

Role in Advanced Material Synthesis

The unique combination of a bromine atom and a reactive alcohol functional group in this compound makes it a valuable building block in the synthesis of advanced materials with tailored properties.

Monomer Precursor for Brominated Polyarylethers

This compound can serve as a precursor for the synthesis of brominated polyarylethers. These polymers are known for their high thermal stability, chemical resistance, and flame-retardant properties, which are enhanced by the presence of bromine atoms. The synthesis of these polymers often involves the conversion of the alcohol group of this compound into a more reactive species, which can then undergo polymerization reactions.

Precursor for Optoelectronic Materials

The structural characteristics of this compound also make it a suitable precursor for the development of novel optoelectronic materials. The introduction of bromine atoms into organic molecules can influence their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can be advantageous in the design of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of Biologically Active Compounds

The this compound scaffold is a key component in the synthesis of various biologically active compounds, particularly those with antimicrobial properties.

Derivatives with Antibacterial Properties

Derivatives of this compound have shown significant potential as antibacterial agents. For example, pyrazine (B50134) carboxamides synthesized via Suzuki cross-coupling reactions have demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com In one study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial effects. mdpi.com

| Compound | Zone of Inhibition (mm) at 50 mg/mL against XDR-S. Typhi | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| 5a | 14 | Not specified |

| 5b | 14 | Not specified |

| 5c | 15 | Not specified |

| 5d | 17 | 6.25 |

| Data sourced from MDPI study on pyrazine carboxamide derivatives. mdpi.com |

Furthermore, bromophenol derivatives have been explored as potential antibacterial agents against Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies highlight the importance of the bromo and phenol (B47542) groups in conferring antibacterial activity. nih.gov

Inhibition of Bacterial Enzymes (e.g., alkaline phosphatase)

Certain derivatives of this compound have been investigated for their ability to inhibit bacterial enzymes, a key mechanism for their antibacterial action. One such target is alkaline phosphatase, an enzyme that plays a role in various cellular processes. The inhibitory effect of alcohols on alkaline phosphatase activity has been studied, revealing that the hydroxyl group can act as an inhibitor. tsijournals.com

In a study on pyrazine carboxamide derivatives, compounds were also evaluated for their in vitro inhibitory activity against alkaline phosphatase. mdpi.com The results showed that these compounds were potent inhibitors of the enzyme.

| Compound | IC50 (µM) for Alkaline Phosphatase Inhibition |

| 5a | Not specified |

| 5b | Not specified |

| 5c | Not specified |

| 5d | 1.469 ± 0.02 |

| Data sourced from MDPI study on pyrazine carboxamide derivatives. mdpi.com |

Molecular docking studies have also been employed to understand the interactions between these synthesized compounds and bacterial enzymes like DNA gyrase, which is another important target for the development of new antibacterial drugs. mdpi.com

Antitumor Agents (via related precursors)

The search for novel anticancer agents is a cornerstone of medicinal chemistry. While direct synthesis of antitumor agents from this compound is not prominently documented, its precursors and related halogenated compounds are instrumental in creating classes of molecules with recognized anticancer properties. For instance, halogen-substituted quinolines have been synthesized and evaluated as potential antitumor agents. nih.gov Similarly, various 1,2,4-triazole (B32235) derivatives, which can be synthesized from a range of starting materials, have shown significant anticancer activity against different human cancer cell lines. researchgate.net The development of temozolomide (B1682018) derivatives, a class of imidazotetrazinone compounds, also showcases the modular approach to cancer drug design where specific structural motifs are key to their therapeutic action. nih.gov

Potential for Parkinson's and Alzheimer's Disease Treatments (via related isoxazole compounds)

Isoxazole derivatives are recognized for their wide range of biological activities and are considered a "privileged scaffold" in medicinal chemistry. nih.gov There is growing interest in their potential for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease, often linked to neuro-inflammation.

The synthesis of isoxazole-containing compounds is an active area of research. For example, [3-(4-Methylphenyl)isoxazol-5-yl]methanol has been synthesized from 4-methylbenzaldehyde. biolmolchem.comresearchgate.net The general synthetic strategy often involves the cycloaddition of a nitrile oxide with an alkyne. While a direct synthetic route from this compound to isoxazoles for neurodegenerative applications is not explicitly detailed in recent literature, the synthesis of related structures from similar benzaldehydes is well-established. biolmolchem.com One study introduced a method for creating novel 3,5-disubstituted isoxazole scaffolds that could serve as potential anti-Parkinson agents, starting from acetophenone (B1666503) derivatives. nih.gov This indicates that the bromo-methyl-phenyl scaffold could potentially be incorporated into such synthetic pathways to explore new therapeutic agents for neurological disorders.

Anti-inflammatory Bromophenols

This compound belongs to the class of bromophenols, which are phenolic compounds containing one or more bromine atoms. Bromophenols, particularly those isolated from marine sources like red algae, are known to exhibit a wide range of biological activities, including anti-inflammatory effects. nih.gov

The anti-inflammatory potential of these compounds is an area of active investigation. The presence of the bromine atom can increase the lipophilicity of the molecule and modulate its reactivity, which may contribute to its biological effects. nih.gov Research on various bromophenols has shown they can act as potent antioxidants and free radical scavengers, which is a mechanism closely linked to anti-inflammatory action. nih.gov While specific studies on the anti-inflammatory properties of this compound are not widely available, the broader class of bromophenols is considered a promising source for the development of new anti-inflammatory agents. nih.govnih.gov

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (3-Bromo-4-methylphenyl)methanol, offering precise insights into the hydrogen (¹H) and carbon (¹³C) skeletal framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), the methyl protons (CH₃), and the hydroxyl proton (OH). The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. Based on the substitution pattern, one would predict a doublet for the proton at position 5 (ortho-coupled to the proton at position 6), another signal for the proton at position 6, and a third signal for the proton at position 2. The precise splitting pattern would depend on the coupling constants between adjacent protons. For the closely related isomer, (4-Bromo-3-methylphenyl)methanol, the aromatic signals appear at δ 7.53 (d, J = 8.1 Hz, 1H), 7.26 (d, J = 1.5 Hz, 1H), and 6.40 (dd, J = 8.1, 1.5 Hz, 1H) chemicalbook.com. A similar pattern is anticipated for this compound.

Methyl Group: The protons of the methyl group attached to the aromatic ring are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal typically appears in the region of δ 2.0-2.5 ppm.

Benzylic Protons: The two protons of the methanol (B129727) group (-CH₂OH) are chemically equivalent and are expected to produce a single signal. This signal is typically found between δ 4.5 and 4.8 ppm. Due to rapid chemical exchange of the hydroxyl proton, this signal often appears as a singlet.

Hydroxyl Proton: The signal for the hydroxyl (-OH) proton is variable and can appear over a wide range of chemical shifts. Its position and multiplicity are highly dependent on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet (m) / Doublet (d) |

| Benzylic (Ar-CH₂) | ~4.6 | Singlet (s) or Doublet (d) |

| Methyl (Ar-CH₃) | ~2.3 | Singlet (s) |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) or Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique electronic environments.

Benzylic Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is a key diagnostic signal. For benzyl (B1604629) alcohol, this carbon appears at δ 65.17 ppm rsc.org. For substituted benzyl alcohols, this signal is typically found in the δ 60-65 ppm range.

Aromatic Carbons: The six carbons of the benzene ring absorb in the characteristic aromatic region of δ 120-150 ppm. The signals are differentiated based on their substitution. The carbon atom bonded to the bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to the others, while the carbons bonded to the methyl (C-CH₃) and methanol (C-CH₂OH) groups would be found at lower fields (higher ppm values).

Methyl Carbon: The carbon of the methyl group (-CH₃) is expected to resonate at a high field, typically around δ 20 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Br) | ~122 |

| Aromatic (C-H) | ~125 - 132 |

| Aromatic (C-CH₃) | ~138 |

| Aromatic (C-CH₂OH) | ~140 |

| Benzylic (-CH₂OH) | ~64 |

| Methyl (-CH₃) | ~20 |

In idealized ¹H NMR spectra of benzyl alcohols, the benzylic CH₂ protons often appear as a singlet and the hydroxyl OH proton as a broad singlet. This is due to the rapid exchange of the acidic OH proton with other trace acidic protons (like water) in the solvent, which averages out any spin-spin coupling. expertsmind.com

However, the splitting pattern can be more complex under specific conditions. In very dry, aprotic solvents, the rate of chemical exchange can be slowed significantly. expertsmind.com Under these conditions, the hydroxyl proton can couple with the adjacent benzylic protons. This would result in the OH signal appearing as a triplet (coupling to the two CH₂ protons) and the CH₂ signal appearing as a doublet (coupling to the single OH proton). Lowering the temperature can also slow this exchange rate, revealing the coupling. expertsmind.com

Furthermore, while less common for a simple molecule like this, the presence of rotational isomers (rotamers) around the bond connecting the aromatic ring and the CH₂OH group could theoretically lead to more complex spectra if the rotation is hindered and the different rotamers are present in significant populations at the temperature of the NMR experiment. Solvent polarity can influence the populations of different rotamers, potentially altering the observed chemical shifts and coupling constants. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, as it typically produces intact molecular ions with minimal fragmentation. For this compound, with a monoisotopic mass of approximately 199.98 Da, ESI-MS would be expected to show several characteristic ions depending on the mode (positive or negative) and the solvent system used. uni.lu

In positive ion mode, the protonated molecule [M+H]⁺ is commonly observed. Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also frequently detected. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary species observed. uni.lu The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 200.99095 |

| [M+Na]⁺ | 222.97289 |

| [M+K]⁺ | 238.94683 |

| [M+NH₄]⁺ | 218.01749 |

| [M-H]⁻ | 198.97639 |

High-Resolution QTOF-MS for Isotopic Cluster Validation

High-resolution mass spectrometry, particularly using a Quadrupole Time-of-Flight (QTOF) mass analyzer, is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. The key to this validation lies in the presence of a bromine atom within the molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).

This isotopic distribution results in a characteristic M and M+2 isotopic cluster in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units. The observation of this distinct 1:1 ratio is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution instruments like QTOF-MS can measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₉BrO), the exact mass can be calculated and compared with the experimentally observed mass. While experimental spectra are not publicly available, predicted data for various adducts of the molecule provide the expected high-resolution m/z values. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts This interactive table provides the predicted mass-to-charge ratios for different ionized forms of the compound.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.99095 |

| [M+Na]⁺ | 222.97289 |

Infrared (IR) Spectroscopy

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl group and the aromatic ring are expected around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050-1250 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region, typically between 500-600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound This interactive table outlines the principal IR absorption frequencies anticipated for the compound's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3600 - 3200 (Broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Group | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Primary Alcohol | C-O Stretch | 1250 - 1050 |

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing byproducts in the synthesis of this compound. A common synthesis route involves the reduction of 3-Bromo-4-methylbenzaldehyde (B184093). In this process, the primary potential byproduct is the unreacted starting material.

GC is highly effective at separating compounds based on their volatility and polarity. The product, this compound, is more polar and has a higher boiling point than the starting aldehyde due to the presence of the hydroxyl group capable of hydrogen bonding. This difference would result in distinct retention times on a standard GC column, with the aldehyde typically eluting before the alcohol.

The mass spectrometer detector then provides mass spectra for each separated component. The starting material (C₈H₇BrO) and the product (C₈H₉BrO) have different molecular weights (approx. 199 g/mol vs. 201 g/mol ) and would exhibit unique fragmentation patterns, allowing for positive identification of any residual starting material or other synthesis-related impurities.

Column Chromatography for Purification

Column chromatography is a standard and effective technique for the purification of this compound on a preparative scale following its synthesis. The principle of separation is based on the differential adsorption of the components of the crude mixture onto a solid stationary phase while a liquid mobile phase passes through it.

For the purification of this compound, silica gel is typically used as the stationary phase due to its polarity. The mobile phase, or eluent, is generally a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). By gradually increasing the proportion of the polar solvent, the adsorbed compounds can be selectively eluted from the column. Since the product alcohol is more polar than many potential non-polar impurities, it will adhere more strongly to the silica gel and elute later. This allows for the effective separation of this compound from less polar byproducts and unreacted starting materials. Reports on its synthesis confirm its purification using column chromatography following extraction with ethyl acetate.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the chemical reaction that produces this compound. This rapid and simple technique allows a chemist to quickly assess the consumption of starting materials and the formation of the product.

In a typical setup for monitoring the reduction of 3-Bromo-4-methylbenzaldehyde, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on aluminum backing). Alongside it, spots of the pure starting material and a "co-spot" (containing both the reaction mixture and the starting material) are applied. The plate is then developed in a suitable solvent system, such as a mixture of hexane and ethyl acetate.

The starting aldehyde is less polar than the product alcohol. Consequently, the aldehyde will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The alcohol product, being more polar, will have a stronger interaction with the silica gel and will have a lower Rf value. By observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot for the product, the progress of the reaction can be effectively tracked until completion.

Crystallographic Analysis

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. This technique offers an unambiguous determination of the connectivity and stereochemistry of a compound.

However, based on a comprehensive search of publicly available scientific literature and crystallographic databases, there is no published crystal structure data for this compound. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions are not available at this time. While structural data for related brominated and methylated aromatic compounds exist, direct extrapolation to the title compound is not possible. iucr.org

Single Crystal X-Ray Diffraction

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the crystal lattice, unit cell dimensions, and the positions of individual atoms.

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific single crystal X-ray diffraction study for this compound. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell parameters, and atomic coordinates for this specific compound are not publicly available at this time.

Had such data been available, it would be presented in a table similar to the hypothetical one below, which outlines the typical parameters obtained from a single crystal X-ray diffraction experiment. This information is fundamental for understanding the solid-state conformation of the molecule and the packing of molecules within the crystal.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₈H₉BrO |

| Formula Weight | 201.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 840.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.589 |

| R-factor (%) | 4.5 |

Note: The data presented in this table is hypothetical and serves as an example of the information that would be obtained from a single crystal X-ray diffraction study.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of the molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), one can identify and analyze hydrogen bonds, halogen bonds, and other van der Waals interactions.

As with single crystal X-ray diffraction, specific research detailing the Hirshfeld surface analysis of this compound is not available in the current body of scientific literature. Such an analysis would provide valuable insights into the nature and relative importance of the various intermolecular forces that govern the crystal packing of this compound.

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Contribution (%) (Hypothetical) |

| H···H | 45.2 |

| Br···H | 22.5 |

| O···H | 18.3 |

| C···H | 8.7 |

| Br···Br | 2.1 |

| C···C | 1.5 |

| Other | 1.7 |

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated from a Hirshfeld surface analysis.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling (3-Bromo-4-methylphenyl)methanol in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. In case of skin contact, flush with water for ≥15 minutes and seek medical attention if irritation persists. For eye exposure, rinse thoroughly with water and consult a physician. Work in a well-ventilated fume hood to minimize inhalation risks. Avoid environmental release by containing spills using inert absorbents .

Q. What characterization techniques are recommended for verifying the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic proton environment, bromine substitution pattern, and hydroxymethyl group ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak () and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX-97 for refinement and ORTEP-3 for graphical representation of crystallographic data .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Reduction of Aldehydes : Reduce 3-bromo-4-methylbenzaldehyde using NaBH in methanol or ethanol under inert conditions.

- Hydrolysis of Halides : React 3-bromo-4-methylbenzyl chloride with aqueous NaOH, followed by acid workup.

- Grignard Reaction : Use 3-bromo-4-methylphenyl magnesium bromide with formaldehyde, followed by quenching with ammonium chloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic substitutions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SNAr reactions.

- Catalysis : Use CuI or Pd(PPh) for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Temperature Control : Maintain 60–80°C for kinetic control and reduced side-product formation.

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile (e.g., amines, thiols) to drive reactions to completion .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Employ - HSQC and HMBC to assign ambiguous peaks and confirm connectivity.

- X-ray Refinement : If crystallizable, use SHELXL to refine structural parameters and validate bond lengths/angles against theoretical models.

- Isotopic Labeling : Introduce or labels to track reaction intermediates and identify byproducts .

Q. What computational strategies are effective for predicting the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Q. How can solvent polarity influence the regioselectivity of this compound in Friedel-Crafts alkylation?

- Methodological Answer :

- Polar Solvents : Acetonitrile or nitrobenzene stabilize carbocation intermediates, favoring para-substitution due to reduced steric hindrance.

- Nonpolar Solvents : Toluene or hexane promote kinetic control, leading to ortho/para mixtures.

- Additives : Use Lewis acids (e.g., AlCl) to enhance electrophilicity and direct substitution to the bromine-adjacent position .

Q. What strategies are recommended for designing this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxymethyl group with a carboxylic acid or sulfonamide to modulate solubility and binding affinity.

- Fragment-Based Drug Design : Screen derivatives against target proteins (e.g., kinases) using SPR or ITC to measure binding constants.

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation and optimize half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。